

Spectroscopic Data Analysis of (-)-Camphenilone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Camphenilone

Cat. No.: B13416667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **(-)-Camphenilone**, a bicyclic monoterpenoid ketone. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and characterization of this compound. Detailed experimental protocols are provided to aid in the replication of these analyses.

Introduction to (-)-Camphenilone

(-)-Camphenilone, with the IUPAC name (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, is a chiral ketone with a rigid bicyclic framework. Its molecular formula is $C_9H_{14}O$, and it has a molecular weight of approximately 138.21 g/mol. The unique stereochemistry and functional group of **(-)-Camphenilone** make it a subject of interest in synthetic organic chemistry and as a chiral building block. Accurate spectroscopic analysis is paramount for its identification and for ensuring its purity in various applications, including drug development.

Spectroscopic Data

The following sections present the expected spectroscopic data for **(-)-Camphenilone**, summarized in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Due to the lack of publicly available experimental ^1H NMR spectra with complete assignments for **(-)-Camphenilone**, the following data is based on spectral prediction and analysis of similar bicyclic systems. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ^1H NMR Data for **(-)-Camphenilone**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1	2.5 - 2.7	m	-
H4	1.9 - 2.1	m	-
H5 (exo)	1.7 - 1.9	m	-
H5 (endo)	1.5 - 1.7	m	-
H6 (exo)	1.8 - 2.0	m	-
H6 (endo)	1.3 - 1.5	m	-
H7 (syn)	1.6 - 1.8	d	~10
H7 (anti)	1.1 - 1.3	d	~10
CH ₃ (C3-endo)	1.0 - 1.2	s	-
CH ₃ (C3-exo)	0.9 - 1.1	s	-

Note: The predicted values are for a generic instrument and may vary based on the solvent and magnetic field strength.

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ^{13}C NMR Data for **(-)-Camphenilone**

Carbon Atom	Chemical Shift (δ , ppm)
C1	45 - 55
C2 (C=O)	215 - 225
C3	40 - 50
C4	35 - 45
C5	20 - 30
C6	25 - 35
C7	30 - 40
CH ₃ (C3-endo)	20 - 30
CH ₃ (C3-exo)	20 - 30

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of **(-)-Camphenilone** is the strong absorption due to the carbonyl (C=O) group.

Table 3: Significant IR Absorption Data for **(-)-Camphenilone**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	1740 - 1750[1][2]	Strong
C-H Stretch (sp ³ CH, CH ₂ , CH ₃)	2850 - 3000	Medium to Strong
C-H Bend (CH ₂ , CH ₃)	1370 - 1470	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for **(-)-Camphenilone**

m/z	Relative Intensity	Possible Fragment
138	Moderate	$[M]^+$ (Molecular Ion)
123	Moderate	$[M - \text{CH}_3]^+$
110	Moderate	$[M - \text{C}_2\text{H}_4]^+$ (from McLafferty rearrangement)
95	Strong	$[M - \text{C}_3\text{H}_7]^+$ or $[\text{C}_7\text{H}_{11}]^+$
81	Strong	$[\text{C}_6\text{H}_9]^+$
69	Base Peak	$[\text{C}_5\text{H}_9]^+$
67	Strong	$[\text{C}_5\text{H}_7]^+$
41	Strong	$[\text{C}_3\text{H}_5]^+$

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for **(-)-Camphenilone**.

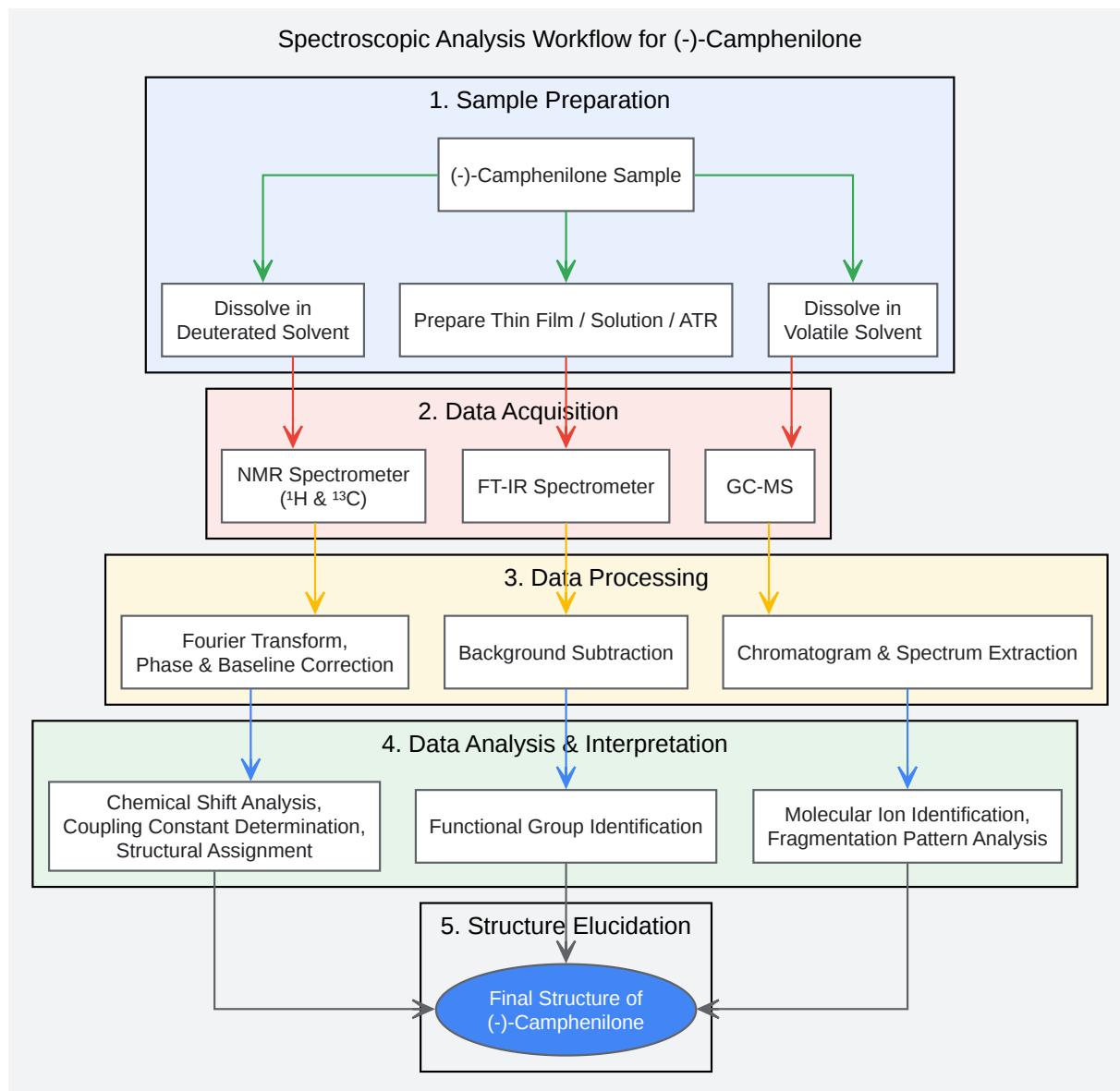
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(-)-Camphenilone** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6 , or acetone- d_6). The solvent should be chosen based on sample solubility and to avoid signal overlap with the analyte.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment.
 - Spectral Width: Typically 0-12 ppm.

- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: Typically 0-220 ppm.
 - Number of Scans: 1024 or more scans are often required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: If **(-)-Camphenilone** is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.
 - Solution: Alternatively, a dilute solution (1-5%) in a suitable solvent with minimal IR absorption in the regions of interest (e.g., CCl_4 or CS_2) can be prepared and analyzed in a liquid cell.
 - ATR: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method where a small amount of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.


- A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **(-)-Camphenilone** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(-)-Camphenilone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **(-)-Camphenilone**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview for the characterization of **(-)-Camphenilone**. The combination of NMR, IR, and MS techniques allows for an unambiguous structural elucidation. The provided experimental protocols serve as a foundation for researchers to obtain high-quality spectroscopic data for this and similar bicyclic monoterpenes. Careful analysis of the chemical shifts, coupling constants, characteristic infrared absorptions, and mass spectral fragmentation patterns is essential for confirming the identity and purity of **(-)-Camphenilone** in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of (-)-Camphenilone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13416667#camphenilone-spectroscopic-data-analysis-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com